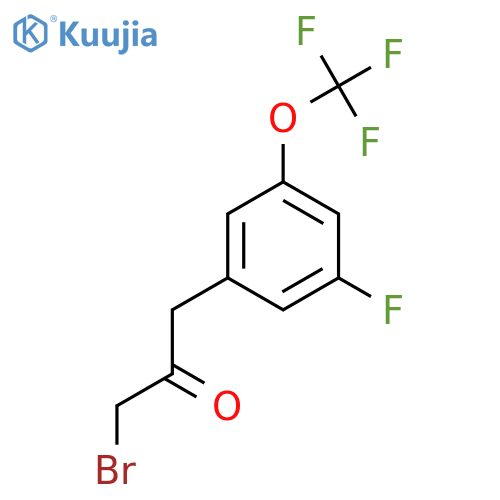Cas no 1804178-44-6 (1-Bromo-3-(3-fluoro-5-(trifluoromethoxy)phenyl)propan-2-one)

1804178-44-6 structure
商品名:1-Bromo-3-(3-fluoro-5-(trifluoromethoxy)phenyl)propan-2-one
CAS番号:1804178-44-6
MF:C10H7BrF4O2
メガワット:315.05899643898
CID:4976324
1-Bromo-3-(3-fluoro-5-(trifluoromethoxy)phenyl)propan-2-one 化学的及び物理的性質
名前と識別子
-
- 1-Bromo-3-(3-fluoro-5-(trifluoromethoxy)phenyl)propan-2-one
-
- インチ: 1S/C10H7BrF4O2/c11-5-8(16)2-6-1-7(12)4-9(3-6)17-10(13,14)15/h1,3-4H,2,5H2
- InChIKey: QLCGHOGRMOHRST-UHFFFAOYSA-N
- ほほえんだ: BrCC(CC1C=C(C=C(C=1)OC(F)(F)F)F)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 270
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 26.3
1-Bromo-3-(3-fluoro-5-(trifluoromethoxy)phenyl)propan-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013018009-1g |
1-Bromo-3-(3-fluoro-5-(trifluoromethoxy)phenyl)propan-2-one |
1804178-44-6 | 97% | 1g |
1,504.90 USD | 2021-06-25 |
1-Bromo-3-(3-fluoro-5-(trifluoromethoxy)phenyl)propan-2-one 関連文献
-
Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410
-
Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
-
3. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660
-
Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666
-
Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641
1804178-44-6 (1-Bromo-3-(3-fluoro-5-(trifluoromethoxy)phenyl)propan-2-one) 関連製品
- 111362-50-6(5-Amino-2-chlorobenzamide)
- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)
- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)
- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)
- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)
- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)
- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)
- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)
- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)
- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)
推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
